A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis
A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the chemical properties, synthesis, and application of 4,5-difluoro-2-formylphenylboronic acid. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of why this reagent is a valuable tool in modern organic and medicinal chemistry, explaining the causality behind its reactivity and utility.
Introduction: The Strategic Value of Orthogonal Functionality and Fluorine Substitution
4,5-Difluoro-2-formylphenylboronic acid is a synthetic organic compound of increasing importance, particularly in the fields of medicinal chemistry and materials science. Its value is derived from a unique combination of three key structural features: a boronic acid, an aldehyde (formyl group), and a difluorinated aromatic ring.
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Orthogonal Reactive Centers: The boronic acid and the aldehyde are "orthogonal" functional groups, meaning one can often be reacted selectively in the presence of the other under different reaction conditions. The boronic acid is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[1] The aldehyde is a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations. This orthogonality allows for complex, multi-step syntheses with minimal need for protecting groups.
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Electronic Influence of Fluorine: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the boronic acid compared to its non-fluorinated analogue, influencing its reactivity in coupling reactions.[2][3] In drug development, fluorine substitution is a well-established strategy to modulate properties like metabolic stability, membrane permeability, and binding affinity.[3]
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Structural Scaffolding: The substituted phenyl ring provides a rigid and predictable scaffold, allowing for the precise spatial orientation of appended chemical groups, a critical aspect in rational drug design.
These attributes have positioned 4,5-difluoro-2-formylphenylboronic acid and its isomers as key intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced materials.[4][5]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the compound's physical and analytical characteristics is essential for its effective use.
Core Physicochemical Data
| Property | Value | Notes |
| CAS Number | 870778-92-0 | N/A |
| Molecular Formula | C₇H₅BF₂O₃ | N/A |
| Molecular Weight | 185.92 g/mol | N/A |
| Appearance | White to off-white solid/powder | Visually confirmed from supplier data. |
| Melting Point | 155-161 °C | Can vary with purity. |
| Acidity (pKa) | Significantly lower than phenylboronic acid (8.86) | The electron-withdrawing formyl and fluoro groups increase Lewis acidity.[2] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF); sparingly soluble in water. | General property of functionalized boronic acids. |
Spectroscopic Characterization
While a definitive spectrum should be run on the material in use, the following are the expected characteristic signals based on published data for fluoro-substituted 2-formylphenylboronic acids.[2]
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¹H NMR:
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Aldehyde (CHO): A singlet or narrow doublet (due to long-range coupling) between δ 9.8-10.5 ppm.
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Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), appearing as doublets of doublets due to both H-H and H-F coupling.
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Boronic Acid (B(OH)₂): A broad, exchangeable singlet, which may not always be observed depending on the solvent and water content.
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¹⁹F NMR: Two distinct signals, each likely appearing as a doublet of doublets, confirming the 4- and 5-positions of the fluorine atoms.
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¹³C NMR:
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Carbonyl (C=O): A downfield signal around δ 190 ppm.
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Aromatic Carbons: Signals in the δ 110-160 ppm range. Carbons directly bonded to fluorine will appear as large doublets (due to ¹JCF coupling), and adjacent carbons will show smaller couplings (²JCF, ³JCF).
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad band from the boronic acid at ~3200-3500 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the aldehyde at ~1690-1710 cm⁻¹.
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C-F Stretch: Strong absorptions in the fingerprint region, typically ~1100-1300 cm⁻¹.
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Synthesis, Handling, and Reactivity
Representative Synthetic Route
The synthesis of 4,5-difluoro-2-formylphenylboronic acid is typically achieved through a sequence involving directed ortho-metalation, formylation, and subsequent lithium-halogen exchange followed by borylation.
Figure 1: Logical workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
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Starting Material: 1-Bromo-3,4-difluorobenzene is a commercially available and logical starting point. The bromine atom serves as a stable precursor to the boronic acid.
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Directed Ortho-Metalation & Formylation: The first step involves lithiation directed by the bromine atom, followed by quenching the resulting aryllithium with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). This regioselectively installs the aldehyde ortho to the bromine.
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Lithium-Halogen Exchange: In the second key step, a second equivalent of an organolithium reagent (like n-BuLi) at low temperature performs a selective lithium-halogen exchange with the bromine atom, which is much faster than deprotonation or attack at the aldehyde. This generates a new aryllithium species, now poised for borylation.
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Borylation and Hydrolysis: The nucleophilic aryllithium attacks an electrophilic boron source, typically a trialkyl borate like triisopropyl borate (B(OiPr)₃). The resulting boronate ester is then hydrolyzed during an acidic aqueous workup to yield the final boronic acid product.
Safe Handling and Storage
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Hazards: Like many boronic acids, this compound is classified as a skin, eye, and respiratory irritant.
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Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses with side shields, nitrile gloves, and a lab coat.
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Storage: Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. To minimize this, store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glove box).
Core Applications & Experimental Protocols
The true power of this reagent is demonstrated in its sequential or tandem reactions, enabling the rapid construction of molecular complexity.
Application in Kinase Inhibitor Synthesis
A primary application is in the synthesis of ATP-competitive kinase inhibitors. The difluorophenyl moiety is a common feature in many approved drugs. The general strategy involves an initial Suzuki-Miyaura coupling to build the core scaffold, followed by modification of the aldehyde.
Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
This workflow is based on a reported synthesis of a dual-specificity kinase inhibitor, demonstrating the utility of a closely related isomer.[5]
Figure 2: Two-step workflow for synthesizing a kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the first step of the workflow shown in Figure 2.
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Vessel Preparation: To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 eq), 4,5-difluoro-2-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add degassed solvents, typically a mixture like Dioxane/Water (4:1).
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Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel) to yield the pure coupled product.
Trustworthiness of Protocol: This protocol is self-validating. The consumption of starting materials and the emergence of a new, single product spot by TLC/LC-MS confirms the reaction's progress. The structure and purity of the isolated product must be rigorously confirmed by NMR and mass spectrometry.
Protocol 2: Reductive Amination
This protocol details the second step, converting the aldehyde of the coupled product into a key amine linkage.
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Reagent Addition: To a round-bottom flask, dissolve the Suzuki coupling product (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
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Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free base.
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
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Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
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Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-24 hours).
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization to obtain the final product.
Conclusion
4,5-Difluoro-2-formylphenylboronic acid is a sophisticated chemical tool whose value lies in the synergy of its constituent parts. The strategic placement of fluorine atoms modulates the reactivity of the orthogonal boronic acid and aldehyde groups, providing chemists with a versatile platform for constructing complex molecules with desirable properties. A thorough understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, enables researchers in drug discovery and materials science to effectively leverage this reagent to accelerate innovation.
References
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Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]
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Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. National Institutes of Health (NIH). [Link]
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Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ACS Publications. [Link]
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Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture. ACS Publications. [Link]
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Dual-Specificity Inhibitors of Lipid and Protein Kinases. eScholarship, University of California. [Link]
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Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.
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Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. ACS Publications. [Link]
